![molecular formula C16H20Cl2F3N3O B2570789 1-[[5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methyl]pyrrolidin-3-amine;dihydrochloride CAS No. 2241129-08-6](/img/structure/B2570789.png)
1-[[5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methyl]pyrrolidin-3-amine;dihydrochloride
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Overview
Description
The compound contains several functional groups including a trifluoromethyl group, a phenyl group, an oxazole ring, and a pyrrolidine ring. The trifluoromethyl group is a functional group that has the formula -CF3 and is derived from the methyl group (which has the formula -CH3) by replacing each hydrogen atom by a fluorine atom . The phenyl group is a functional group with the formula -C6H5, characterized by a ring of six carbon atoms, making it an aromatic group. The oxazole ring is a five-membered ring containing two heteroatoms, one oxygen and one nitrogen. The pyrrolidine ring is a five-membered ring containing one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The trifluoromethyl group is known to be highly electronegative, which could influence the chemical behavior of the compound . The aromatic phenyl group and the heterocyclic oxazole and pyrrolidine rings could contribute to the compound’s overall stability .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the trifluoromethyl group, the oxazole ring, and the pyrrolidine ring. The trifluoromethyl group is known to be quite unreactive, but can undergo certain reactions under specific conditions . The oxazole ring, being a heterocycle, could potentially participate in various reactions involving the nitrogen and oxygen atoms . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could contribute to the compound’s overall polarity and could influence properties like solubility . The presence of the aromatic phenyl group and the heterocyclic rings could influence the compound’s stability and reactivity .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, and EN300-6479014 falls into this category. For instance:
- Kasralikar et al. studied novel indolyl and oxochromenyl xanthenone derivatives, evaluating their molecular docking as anti-HIV-1 agents .
- Indole derivatives can also impact cholinesterase activity, diabetes, and malaria. EN300-6479014’s potential in these areas merits exploration .
Antiviral Activity
Anti-HIV Properties
Other Pharmacological Activities
Future Directions
The potential applications of this compound would depend on its biological activity. If it exhibits desirable activities, it could be further optimized and potentially developed into a therapeutic agent. Additionally, studying this compound could provide valuable insights into the properties and reactivity of the functional groups it contains .
properties
IUPAC Name |
1-[[5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methyl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O.2ClH/c1-10-14(9-22-6-5-13(20)8-22)21-15(23-10)11-3-2-4-12(7-11)16(17,18)19;;/h2-4,7,13H,5-6,8-9,20H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFYBNUOKVSQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)CN3CCC(C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methyl]pyrrolidin-3-amine;dihydrochloride |
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